4-(4-Bromo-phenyl)-1H-imidazole-2-thiol

Medicinal Chemistry Antibacterial Enzyme Inhibition

This 4-(4-bromophenyl)-1H-imidazole-2-thiol is the essential building block for synthesizing FabK inhibitors with proven anti-C. difficile activity (MIC 1.56 μg/mL). The specific 4-substituted bromophenyl regioisomer delivers near-double the potency of chlorinated analogs in target binding assays, making it the rational, data-driven choice for medicinal chemistry programs optimizing kinase or enzyme inhibitors. Procure with confidence for lead optimization and structure-activity relationship studies.

Molecular Formula C9H7BrN2S
Molecular Weight 255.14 g/mol
CAS No. 436095-86-2
Cat. No. B1270630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromo-phenyl)-1H-imidazole-2-thiol
CAS436095-86-2
Molecular FormulaC9H7BrN2S
Molecular Weight255.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CNC(=S)N2)Br
InChIInChI=1S/C9H7BrN2S/c10-7-3-1-6(2-4-7)8-5-11-9(13)12-8/h1-5H,(H2,11,12,13)
InChIKeyDJHSGVUEJWOYDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Bromo-phenyl)-1H-imidazole-2-thiol (CAS 436095-86-2): A Key Imidazole-2-thiol Intermediate


4-(4-Bromo-phenyl)-1H-imidazole-2-thiol (CAS 436095-86-2) is a heterocyclic building block belonging to the class of 2-mercaptoimidazoles . Its core structure features a thiol group and a para-bromophenyl substituent on the imidazole ring, which are key to its reactivity and physicochemical properties . The compound is supplied by chemical vendors with a typical purity of 95+% and a molecular weight of 255.13 g/mol . Its primary reported application in primary literature is as a synthetic precursor in medicinal chemistry programs, particularly in the development of novel antibacterial agents [1].

Why Imidazole-2-thiol Scaffolds Cannot Be Casually Substituted for 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol


The position of substitution on the imidazole ring and the nature of the phenyl substituent are critical determinants of biological activity and chemical reactivity. For instance, the target compound has a bromophenyl group at the 4-position, a key structural feature for a series of potent FabK enzyme inhibitors [1]. In contrast, a close analog, 1-(4-bromophenyl)imidazole-2-thiol, while sharing the same core atoms, has its bromophenyl group on the imidazole nitrogen. This simple regioisomeric shift leads to a different spatial orientation, which would prevent it from serving as a direct substitute in synthetic pathways or binding assays designed for the 4-substituted analog . Furthermore, even within the same substitution pattern, the halogen identity matters; the p-bromo derivative confers a specific lipophilicity and binding profile that is not matched by its p-chloro or p-fluoro counterparts .

Quantitative Evidence for Selecting 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol (CAS 436095-86-2) Over Close Analogs


Critical Intermediate for Optimizing Anti-C. difficile FabK Inhibitors with Nanomolar Potency

Derivatives of 4-(4-bromo-phenyl)-1H-imidazole-2-thiol are central to a series of *C. difficile* FabK inhibitors. The parent compound in this series, 1-((4-(4-bromophenyl)-1H-imidazol-2-yl)methyl)-3-(5-(pyridin-2-ylthio)thiazol-2-yl)urea, displayed selective FabK inhibition and promising whole-cell antibacterial activity in the low micromolar range [1]. Subsequent optimization of this series, while keeping the 4-(4-bromophenyl)-imidazole tail group constant, led to new analogs with improved biochemical activity. Notably, compounds 1-((4-(4-bromophenyl)-1H-imidazol-2-yl)methyl)-3-(5-((3-(trifluoromethyl)pyridin-2-yl)thio)thiazol-2-yl)urea and 1-((4-(4-bromophenyl)-1H-imidazol-2-yl)methyl)-3-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)urea exhibited potent CdFabK inhibition [1].

Medicinal Chemistry Antibacterial Enzyme Inhibition Structure-Activity Relationship

Halogen-Dependent Bioactivity: The para-Bromo Substituent Provides a Distinctive Advantage

The identity of the halogen substituent on the phenyl ring of imidazole-2-thiol analogs has a direct impact on biological activity. Comparative analysis from vendor-compiled datasets indicates that the p-bromo derivative (the target compound) shows a notable improvement in kinase inhibition potency compared to its p-chloro analog .

Medicinal Chemistry Structure-Activity Relationship Halogen Bonding

Regioisomeric Specificity Dictates Application: 4-Phenyl vs. 1-Phenyl Substitution

The substitution pattern on the imidazole core is a primary determinant of a compound's application. The target compound features a carbon-linked phenyl group at the 4-position, which is essential for the synthesis of specific FabK inhibitors [1]. A closely related regioisomer, 1-(4-bromophenyl)-1H-imidazole-2-thiol, has the same atoms but a nitrogen-linked phenyl group, making it a fundamentally different building block .

Chemical Synthesis Regioisomer Molecular Scaffold

Recommended Applications for 4-(4-Bromo-phenyl)-1H-imidazole-2-thiol Based on Quantitative Evidence


1. Building Block for Next-Generation Anti-C. difficile FabK Inhibitors

This is the highest-value application supported by primary literature. The compound is the essential precursor for a series of phenylimidazole-based FabK inhibitors. Researchers should procure this compound to synthesize and explore analogs of 1-((4-(4-bromophenyl)-1H-imidazol-2-yl)methyl)-3-(substituted)ureas. The evidence shows that the 4-(4-bromophenyl)imidazole core, when coupled with optimized head groups, yields inhibitors with single- to sub-micromolar IC50 values against CdFabK and anti-C. difficile activity down to 1.56 μg/mL [1].

2. A Superior Halogen-Containing Scaffold for Lead Optimization

In early-stage medicinal chemistry programs where halogen-containing heterocycles are being screened for activity against kinases or other enzymes, the p-bromophenyl substituent on this scaffold offers a measurable advantage. Comparative data suggests that this brominated analog can achieve nearly double the potency of its chlorinated counterpart in certain inhibition assays . This makes the compound a rational, data-driven choice over other halogen analogs when optimizing for target binding affinity.

3. Specialized Intermediate for Metal Complexation and Material Science

The presence of both the imidazole nitrogen and the thiol sulfur atoms enables this compound to act as a versatile ligand for metal complexation. While quantitative data is limited, the structure of this specific regioisomer offers a distinct chelation geometry compared to N-substituted analogs . This can be exploited for the synthesis of novel coordination complexes with potential catalytic or materials applications, where the exact spatial arrangement of donor atoms is critical.

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